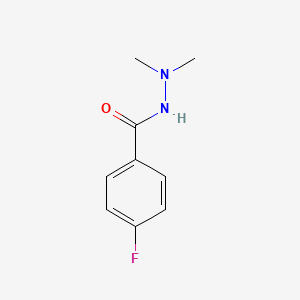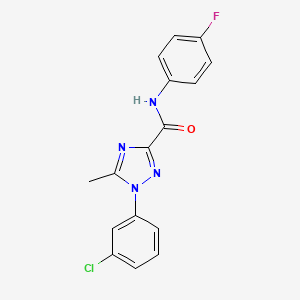
Bis(2-octyldodecyl) 8,8'-((2-(dimethylamino)ethyl)azanediyl)dioctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of Bis(2-octyldodecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate involves multiple steps. The synthetic route typically includes the reaction of octyldodecanol with a suitable carboxylic acid derivative under specific conditions to form the ester linkage. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale reactions in reactors with continuous monitoring of reaction parameters to optimize yield and efficiency.
Analyse Des Réactions Chimiques
Bis(2-octyldodecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Bis(2-octyldodecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential use in drug delivery systems due to its amphiphilic nature, which allows it to form micelles and vesicles.
Medicine: Research is ongoing to explore its potential as a carrier for therapeutic agents, enhancing the delivery and efficacy of drugs.
Industry: It is used in the formulation of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Bis(2-octyldodecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate involves its interaction with molecular targets through its functional groups. The compound can interact with cell membranes, facilitating the transport of molecules across the membrane. Its amphiphilic nature allows it to form stable structures like micelles, which can encapsulate and deliver therapeutic agents to specific sites in the body .
Comparaison Avec Des Composés Similaires
Bis(2-octyldodecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate can be compared with similar compounds such as:
Bis[2-(dimethylamino)ethyl]ether: This compound is used as an amine catalyst and has similar functional groups but differs in its overall structure and applications.
Poly[N,N’-bis(2-octyldodecyl)-1,4,5,8-naphthalenediimide-2,6-diyl]-alt-5,5’-(2,2’-bithiophene): This compound is used in field-effect transistors and has different electronic properties compared to Bis(2-octyldodecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate.
The uniqueness of Bis(2-octyldodecyl) 8,8’-((2-(dimethylamino)ethyl)azanediyl)dioctanoate lies in its specific structural features and the ability to form stable amphiphilic structures, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C60H120N2O4 |
|---|---|
Poids moléculaire |
933.6 g/mol |
Nom IUPAC |
2-octyldodecyl 8-[2-(dimethylamino)ethyl-[8-(2-octyldodecoxy)-8-oxooctyl]amino]octanoate |
InChI |
InChI=1S/C60H120N2O4/c1-7-11-15-19-23-25-31-39-47-57(45-37-29-21-17-13-9-3)55-65-59(63)49-41-33-27-35-43-51-62(54-53-61(5)6)52-44-36-28-34-42-50-60(64)66-56-58(46-38-30-22-18-14-10-4)48-40-32-26-24-20-16-12-8-2/h57-58H,7-56H2,1-6H3 |
Clé InChI |
XPTPSCDXCUPMDZ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCCCCN(CCCCCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC)CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-{[5-methyl-2-(5-methyl-2-furyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B15282146.png)
![N-{4-chloro-2-[hydroxy(phenyl)methyl]phenyl}-2-fluorobenzamide](/img/structure/B15282153.png)
![2-[4-(6-Ethoxy-pyridazin-3-ylsulfanyl)-6-ethylamino-[1,3,5]triazin-2-ylsulfanyl]-acetamide](/img/structure/B15282158.png)

![N-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(methylthio)nicotinamide](/img/structure/B15282162.png)
![8-Bromo-2,3,4,5-tetrahydro-1H-benzo[c]azepin-5-amine dihydrobromide](/img/structure/B15282177.png)
![2-{[4-benzyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B15282184.png)


![(1S,4R,Z)-3-(Hydroxyimino)-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B15282196.png)
![2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid](/img/structure/B15282201.png)

![1-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B15282205.png)
